![molecular formula C11H8F6N2 B13052933 (3R)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13052933.png)
(3R)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile is a compound characterized by the presence of an amino group, a nitrile group, and a phenyl ring substituted with two trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile typically involves the use of trifluoroacetimidoyl halides as potent trifluoromethyl synthons. These halides can be used in coupling and annulation reactions to construct a wide variety of trifluoromethyl-containing compounds . Another method involves the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone, catalyzed by whole cells of Trichoderma asperellum using ethanol and glycerol as dual cosubstrates for cofactor recycling .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of biocatalytic processes and transition metal-catalyzed transformations are promising approaches for large-scale synthesis due to their efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
Major products formed from these reactions include trifluoromethylated amines, oxides, and substituted derivatives, depending on the specific reaction pathway and conditions employed .
Aplicaciones Científicas De Investigación
(3R)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Mecanismo De Acción
The mechanism of action of (3R)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with target proteins, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound shares the trifluoromethyl-substituted phenyl ring but differs in its functional groups and overall structure.
(3S,5S,6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium: Another trifluoromethyl-containing compound with distinct structural features and applications.
Uniqueness
(3R)-3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile is unique due to its combination of an amino group, a nitrile group, and two trifluoromethyl groups on the phenyl ring. This unique structure imparts specific chemical properties, such as high lipophilicity and stability, making it valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C11H8F6N2 |
|---|---|
Peso molecular |
282.18 g/mol |
Nombre IUPAC |
(3R)-3-amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C11H8F6N2/c12-10(13,14)7-3-6(9(19)1-2-18)4-8(5-7)11(15,16)17/h3-5,9H,1,19H2/t9-/m1/s1 |
Clave InChI |
JWOWJDPGUPBMPH-SECBINFHSA-N |
SMILES isomérico |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)[C@@H](CC#N)N |
SMILES canónico |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(CC#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


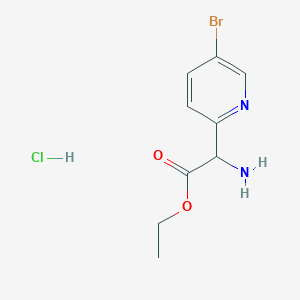
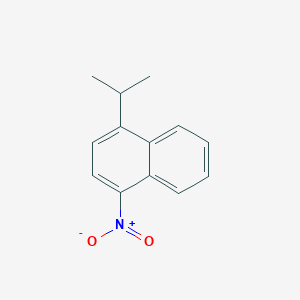
![2-({3-Oxo-2-[(1,3-thiazol-2-ylamino)carbonyl]-1-butenyl}amino)acetic acid](/img/structure/B13052882.png)
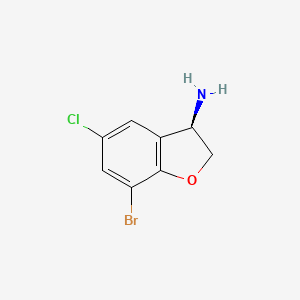
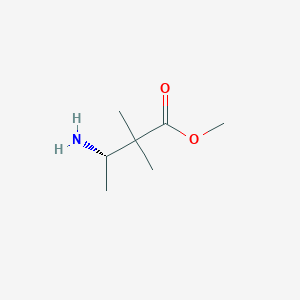
![4-Tert-Butyl 7-Ethyl 3,3A,5,6-Tetrahydrofuro[3,2-B]Pyridine-4,7(2H)-Dicarboxylate](/img/structure/B13052903.png)
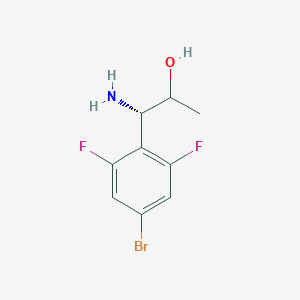
![(E)-N-(2-nitrophenyl)-1-{N'-[(3E)-6,6,6-trifluoro-5-oxohexan-3-ylidene]hydrazinecarbonyl}methanecarbohydrazonoylcyanide](/img/structure/B13052920.png)
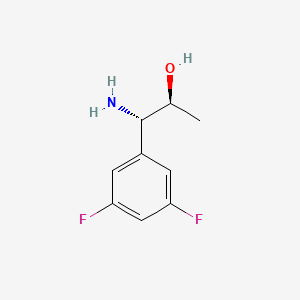
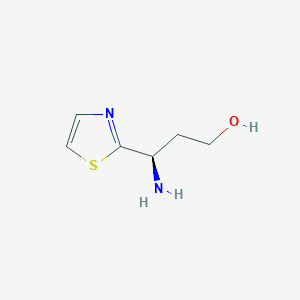
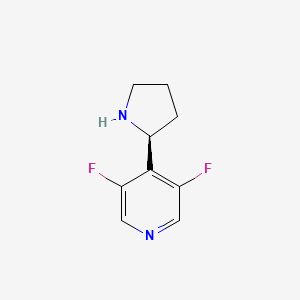
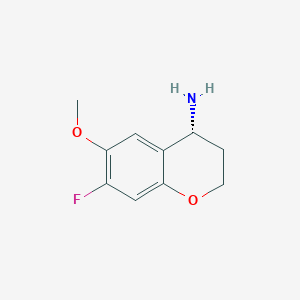
![(1R,2R)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13052943.png)

